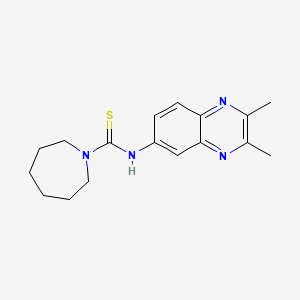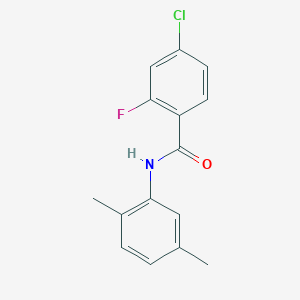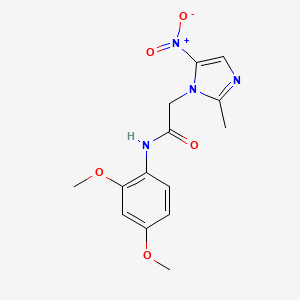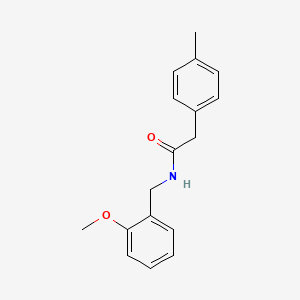![molecular formula C17H11ClO3S B5768324 3-{[(4-chlorophenyl)thio]acetyl}-2H-chromen-2-one](/img/structure/B5768324.png)
3-{[(4-chlorophenyl)thio]acetyl}-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[(4-chlorophenyl)thio]acetyl}-2H-chromen-2-one, also known as CTC, is a synthetic compound that belongs to the class of coumarin derivatives. It has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications.
Mechanism of Action
The exact mechanism of action of 3-{[(4-chlorophenyl)thio]acetyl}-2H-chromen-2-one is not fully understood. However, it is believed to act by inhibiting the activity of various enzymes and signaling pathways involved in the pathogenesis of diseases. For instance, this compound has been reported to inhibit the activity of acetylcholinesterase, an enzyme involved in the degradation of acetylcholine, which is a neurotransmitter implicated in Alzheimer's disease. Moreover, this compound has been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in the synthesis of prostaglandins, which are mediators of inflammation.
Biochemical and Physiological Effects:
This compound has been reported to exhibit various biochemical and physiological effects. For instance, it has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, in animal models of inflammation. Moreover, this compound has been reported to improve glucose homeostasis and insulin sensitivity in animal models of diabetes. Additionally, this compound has been shown to reduce the levels of oxidative stress markers, such as malondialdehyde and reactive oxygen species, in animal models of oxidative stress.
Advantages and Limitations for Lab Experiments
One of the main advantages of 3-{[(4-chlorophenyl)thio]acetyl}-2H-chromen-2-one is its high potency and selectivity towards its target enzymes and signaling pathways. Moreover, this compound has good solubility and stability, which makes it suitable for various in vitro and in vivo experiments. However, one of the limitations of this compound is its low bioavailability, which may limit its therapeutic efficacy in vivo. Additionally, this compound may exhibit off-target effects, which may interfere with the interpretation of the experimental results.
Future Directions
There are several future directions for the research on 3-{[(4-chlorophenyl)thio]acetyl}-2H-chromen-2-one. One of the potential directions is to optimize the synthesis method to improve the yield and purity of the final product. Moreover, future studies may focus on elucidating the exact mechanism of action of this compound and identifying its molecular targets. Additionally, further studies are needed to evaluate the pharmacokinetic and pharmacodynamic properties of this compound in vivo. Furthermore, future studies may explore the potential of this compound as a lead compound for the development of novel therapeutic agents for various diseases.
Synthesis Methods
3-{[(4-chlorophenyl)thio]acetyl}-2H-chromen-2-one can be synthesized via a multi-step process that involves the reaction between 4-chlorothiophenol and ethyl acetoacetate, followed by cyclization and acetylation. The final product is obtained after purification and characterization using various analytical techniques, such as NMR spectroscopy and mass spectrometry.
Scientific Research Applications
3-{[(4-chlorophenyl)thio]acetyl}-2H-chromen-2-one has been extensively studied for its potential therapeutic applications. It has been reported to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, anticancer, and antifungal properties. In addition, this compound has shown promising results in the treatment of various diseases, such as Alzheimer's disease, diabetes, and cardiovascular disorders.
properties
IUPAC Name |
3-[2-(4-chlorophenyl)sulfanylacetyl]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClO3S/c18-12-5-7-13(8-6-12)22-10-15(19)14-9-11-3-1-2-4-16(11)21-17(14)20/h1-9H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMMPQUPYEGNCEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)CSC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N~1~-(2-methoxy-5-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5768250.png)
![N-(3,5-dimethylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B5768258.png)

![N-[4-(acetylamino)phenyl]-1-(5-chloro-2-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5768274.png)

![{4-[3-(aminomethyl)-1-adamantyl]phenyl}amine hydrochloride](/img/structure/B5768281.png)

![N-{[(4-bromophenyl)amino]carbonyl}-1-naphthamide](/img/structure/B5768291.png)

![3-[(2-hydroxybenzoyl)amino]-1-benzofuran-2-carboxamide](/img/structure/B5768313.png)
![N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-phenylacetamide](/img/structure/B5768321.png)

